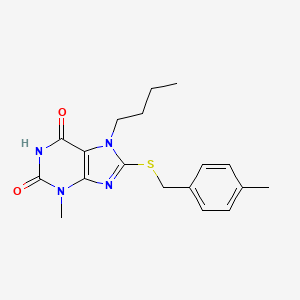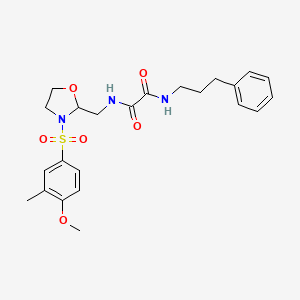![molecular formula C15H15N5O2S2 B2873184 N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 2034617-30-4](/img/structure/B2873184.png)
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains multiple heterocyclic rings, including an imidazole ring and a thiazole ring. These types of compounds are often found in pharmaceuticals and could potentially have biological activity .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups. Unfortunately, without more specific information or an X-ray crystallography study, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of polar functional groups, the overall size and shape of the molecule, and the specific substituents on the rings .Wissenschaftliche Forschungsanwendungen
Antitubercular Agent
The compound has been investigated as a potential backup to existing antitubercular drugs like pretomanid. Studies have shown that derivatives of this compound, particularly the 6-nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazoles, have been assessed in mouse models of acute tuberculosis infection and have displayed promising results against tuberculosis .
Antimycobacterial Activity
Research has also been conducted on the compound’s efficacy as an antimycobacterial agent. Synthesized derivatives have been evaluated for their in vitro activity against Mycobacterium tuberculosis, with some compounds showing significant inhibitory activity without acute cellular toxicity .
Anticancer Properties
The compound’s derivatives have been explored for their anticancer potential. Certain derivatives have shown inhibitory activity over various cancer cell lines, including leukemia and prostate cancer cell lines, suggesting their potential use as anticancer agents .
Antikinetoplastid Activity
In the realm of neglected tropical diseases, the compound’s derivatives have been screened for activity against kinetoplastid diseases. They have shown interesting activity against Chagas disease, which is caused by the kinetoplastid parasite Trypanosoma cruzi .
Analgesic and Anti-inflammatory
Some derivatives of the compound have demonstrated significant analgesic and anti-inflammatory activities. This suggests potential applications in the development of new pain relief and anti-inflammatory medications .
Antibacterial Applications
The compound has been part of studies to synthesize new derivatives with antibacterial activities. Some of these derivatives have been moderately active against bacterial strains like Escherichia coli and Pseudomonas aeruginosa, indicating their potential as antibacterial agents .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-1-methylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S2/c1-19-9-14(16-10-19)24(21,22)18-12-5-3-2-4-11(12)13-8-20-6-7-23-15(20)17-13/h2-5,8-10,18H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKLTKVDMUBVJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NC2=CC=CC=C2C3=CN4CCSC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(4-fluoroanilino)-1-[4-(2-pyrimidinyloxy)phenyl]-2-propen-1-one](/img/structure/B2873101.png)
![1-(1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2873103.png)

![N-[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]but-2-ynamide](/img/structure/B2873110.png)
![(4-methylthiophen-2-yl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2873111.png)
![[2-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl]methanamine](/img/structure/B2873112.png)

![3-(3-bromobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2873114.png)
![N-(1,3-benzodioxol-5-yl)-2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxoimidazol-1-yl]acetamide](/img/structure/B2873115.png)
![4-Chloro-6-{[(4-chlorophenyl)methyl]sulfanyl}pyrimidin-2-amine](/img/structure/B2873116.png)


![1-(3-Oxa-7,10-diazaspiro[5.6]dodecan-7-yl)ethanone;hydrochloride](/img/structure/B2873124.png)
![N-(6-isopropylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2873125.png)